4-Benzyloxy-5-bromopyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

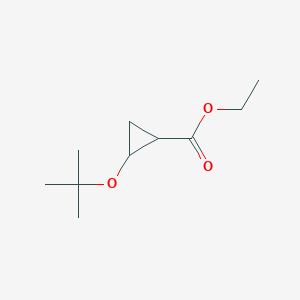

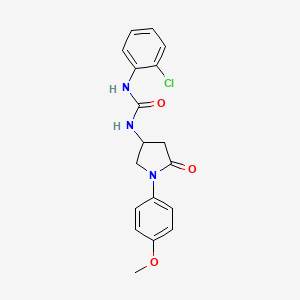

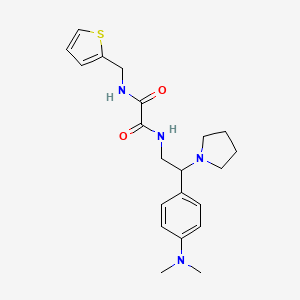

4-Benzyloxy-5-bromopyrimidine is a chemical compound consisting of a pyrimidine ring with a bromine and a benzyloxy group . It has a molecular weight of 265.11 .

Synthesis Analysis

The synthesis of 2,5-disubstituted pyrimidines, including 4-Benzyloxy-5-bromopyrimidine, has been reported. The desired 2,5-substituted pyrimidines were obtained by Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of PdCl2 (PPh3)2 with 0.5 M aqueous Na2CO3 in water at 80 °C .Molecular Structure Analysis

The InChI code for 4-Benzyloxy-5-bromopyrimidine is 1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 .Chemical Reactions Analysis

The Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids is a key step in the synthesis of 2,5-disubstituted pyrimidines .Physical And Chemical Properties Analysis

4-Benzyloxy-5-bromopyrimidine is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用

Synthesis and Cytotoxic Evaluation

4-Benzyloxy-5-bromopyrimidine is used in the synthesis of new 2,5-disubstituted pyrimidine derivatives. These derivatives have demonstrated moderate in vitro cytotoxic activity against the HeLa cell line, indicating potential applications in anticancer research (Reddy et al., 2015).

Microwave-assisted Palladium-catalyzed Reactions

This compound reacts with various thiophenes in the presence of a palladium catalyst, leading to the formation of aryl-substituted pyrimidines. This reaction has applications in the development of new compounds with potential pharmacological activities (Verbitskiy et al., 2013).

Synthesis of Pyridine Derivatives

3-Benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are analogs of 4-benzyloxy-5-bromopyrimidine, are used as building blocks in pharmaceutical and agrochemical products. Their cross-coupling reactions are crucial in synthesizing biologically relevant targets (Verdelet et al., 2011).

Antiviral Activity

Some derivatives of 4-benzyloxy-5-bromopyrimidine have shown promise in inhibiting retrovirus replication in cell culture, indicating potential applications in antiviral therapies (Hocková et al., 2003).

Applications in Organic Electronics

Novel synthetic routes using 4-benzyloxy-5-bromopyrimidine have led to the development of various polycyclic systems with potential applications in organic electronic devices (Verbitskiy et al., 2016).

Antitubercular Activity

Compounds synthesized from 4-benzyloxy-5-bromopyrimidine have shown promising activity against Mycobacterium tuberculosis, suggesting potential use in developing antituberculosis drugs (Verbitskiy et al., 2016).

Safety and Hazards

The safety information for 4-Benzyloxy-5-bromopyrimidine includes several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place .

作用機序

Target of Action

It is often used in the suzuki-miyaura cross-coupling reactions , which suggests that its primary targets could be various organoboron compounds used in these reactions.

Mode of Action

4-Benzyloxy-5-bromopyrimidine interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . In this context, 4-Benzyloxy-5-bromopyrimidine, which contains a bromine atom, can act as the halide in the reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 4-Benzyloxy-5-bromopyrimidine participates, is a key step in many synthetic pathways . This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in the structure of organic molecules . The downstream effects of this reaction can lead to the synthesis of a wide variety of complex organic compounds .

Result of Action

The result of the action of 4-Benzyloxy-5-bromopyrimidine is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects would depend on the particular compounds synthesized in the reaction.

Action Environment

The efficacy and stability of 4-Benzyloxy-5-bromopyrimidine, like many chemical reactions, can be influenced by various environmental factors. These can include temperature, pH, and the presence of a suitable catalyst . In the case of the Suzuki-Miyaura cross-coupling reaction, a palladium catalyst is required . The reaction is also typically carried out under mild and functional group tolerant conditions , which suggests that it can be performed in a variety of environmental contexts.

特性

IUPAC Name |

5-bromo-4-phenylmethoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEVRYVDWYTABG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2401405.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2401412.png)

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2401413.png)

![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)

![2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2401419.png)

![2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2401423.png)